3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
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Overview
Description
3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .
Another method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine. This reaction is carried out under similar conditions and results in the formation of methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an inhibitor of various enzymes and proteins, including kinases.
Mechanism of Action
The mechanism of action of 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition can disrupt pathways involved in cell proliferation, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzo[b]thiophene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: Lacks the amino group, affecting its reactivity and applications.
2-Amino-4-(trifluoromethyl)benzo[b]thiophene: The position of the amino group is different, leading to variations in its chemical behavior and biological activity.
Uniqueness
The presence of both the amino and trifluoromethyl groups in 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid makes it unique compared to similar compounds. These functional groups contribute to its enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)4-2-1-3-5-6(4)7(14)8(17-5)9(15)16/h1-3H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRDUZIXWSRPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2N)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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